molecular formula C8H9BrN2S B1408662 3-(2-Bromopyridin-3-yl)thiazolidine CAS No. 1779121-28-6

3-(2-Bromopyridin-3-yl)thiazolidine

Cat. No. B1408662
M. Wt: 245.14 g/mol
InChI Key: ORLROPKCDRBYLK-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-3-yl)thiazolidine is a chemical compound with the molecular formula C8H9BrN2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs, including 3-(2-Bromopyridin-3-yl)thiazolidine, are intriguing due to their presence in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromopyridin-3-yl)thiazolidine consists of a five-membered thiazolidine ring attached to a bromopyridinyl group . The thiazolidine ring contains sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs, including 3-(2-Bromopyridin-3-yl)thiazolidine, are known to react quickly with aldehydes under physiological conditions to form thiazolidine products . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Safety And Hazards

While specific safety and hazard information for 3-(2-Bromopyridin-3-yl)thiazolidine is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

Thiazolidine derivatives, including 3-(2-Bromopyridin-3-yl)thiazolidine, have been the subject of extensive research due to their diverse therapeutic and pharmaceutical activity . Future research directions may include the development of novel synthesis methods, exploration of their biological activity, and the design of next-generation drug candidates .

properties

IUPAC Name

3-(2-bromopyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-8-7(2-1-3-10-8)11-4-5-12-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLROPKCDRBYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromopyridin-3-yl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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